N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and a benzothiazole ring connected via a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Benzothiazole Intermediate: The benzothiazole ring is often synthesized from 2-aminothiophenol and a chlorinated aromatic compound under basic conditions.
Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as a sulfanyl-acetamide group. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to various reduced forms.
Substitution: The benzodioxole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzodioxole or benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide could be explored for its potential therapeutic properties. Its ability to interact with enzymes or receptors could make it useful in the treatment of diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and benzothiazole rings may facilitate binding to specific sites, while the sulfanyl-acetamide linkage could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the benzodioxole and benzothiazole rings, linked by a sulfanyl-acetamide group. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or unique reactivity in chemical processes, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H13ClN2O3S2 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-2-4-15-12(6-11)20-17(25-15)24-8-16(21)19-7-10-1-3-13-14(5-10)23-9-22-13/h1-6H,7-9H2,(H,19,21) |
InChI Key |
DSTRXOGFJBRFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl |
Origin of Product |
United States |
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